molecular formula C14H20N2OS B4995524 2-(1-adamantylimino)-3-methyl-1,3-thiazolidin-4-one

2-(1-adamantylimino)-3-methyl-1,3-thiazolidin-4-one

Cat. No. B4995524
M. Wt: 264.39 g/mol
InChI Key: LTAZELVXQRKVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantylimino)-3-methyl-1,3-thiazolidin-4-one, commonly known as AdMTZ, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. AdMTZ is a thiazolidinone derivative that has been synthesized through a variety of methods and has been shown to exhibit several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of AdMTZ is not fully understood, but it is believed to exert its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. AdMTZ has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
AdMTZ has been shown to exhibit several biochemical and physiological effects. In addition to its antitumor and anti-Alzheimer's disease activity, AdMTZ has also been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. AdMTZ has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of AdMTZ for lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of AdMTZ is its relatively low solubility in water, which may limit its use in some experiments.

Future Directions

There are several future directions for AdMTZ research. One potential future direction is the development of AdMTZ derivatives with improved solubility and bioavailability. Another potential future direction is the investigation of AdMTZ as a potential therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of AdMTZ and its potential applications in various scientific fields.
Conclusion:
In conclusion, AdMTZ is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. AdMTZ can be synthesized through several methods and has been shown to exhibit several biochemical and physiological effects. AdMTZ has potential applications as an antitumor and anti-Alzheimer's disease agent, as well as an antibacterial and antioxidant agent. Although AdMTZ has some limitations for lab experiments, there are several future directions for AdMTZ research, including the development of AdMTZ derivatives and the investigation of AdMTZ as a potential therapeutic agent for other diseases.

Synthesis Methods

AdMTZ can be synthesized through several methods, including the reaction of 2-aminothiazoline with 1-adamantylisocyanate in the presence of a catalyst, or through the reaction of 2-mercaptobenzothiazole with 1-adamantylisocyanate in the presence of a base. Both of these methods result in the formation of AdMTZ with high yields and purity.

Scientific Research Applications

AdMTZ has been extensively studied for its potential applications in various scientific fields. One of the primary applications of AdMTZ is in the field of medicinal chemistry, where it has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. AdMTZ has also been studied for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.

properties

IUPAC Name

2-(1-adamantylimino)-3-methyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-16-12(17)8-18-13(16)15-14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAZELVXQRKVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC1=NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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